6-Methylpyridazine-3-carbonitrile
Overview
Description
6-Methylpyridazine-3-carbonitrile is a chemical compound with the molecular formula C6H5N3 . It has a molecular weight of 119.124 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chloro-6-methylpyridazine with zinc (II) cyanide, zinc dust, and Pd(dppf)C12.DCM in DMA .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic ring with two nitrogen atoms and a carbonitrile group .Chemical Reactions Analysis
This compound, like other diazaaromatic compounds, can react with bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes .Physical and Chemical Properties Analysis
This compound is stored in a dry room at room temperature . The boiling point is not specified .Scientific Research Applications
Chemical Transformations and Synthesis
- Chemical Reactivity : 6-Methylpyridazine-3-carbonitrile demonstrates diverse chemical reactivity under nucleophilic conditions, leading to the formation of various heterocyclic systems. This includes reactions with malononitrile dimer and N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide, resulting in unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives (Ibrahim & El-Gohary, 2016).
- Synthesis of Derivatives : The compound serves as a starting point for synthesizing various derivatives. For example, 2-(2-Imino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-(Z)-4-ylidene)acetamide derivatives have been efficiently prepared starting from this compound (Kobayashi, Iitsuka, & Konishi, 2008).
Pharmaceutical Research
- Drug Development Studies : It is utilized in the development of drugs, particularly as a scaffold for potent and selective inhibitors. Notably, it's used in the synthesis of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 enzyme, relevant in type-2 diabetes treatment (Latli et al., 2017).
Material Science and Physical Chemistry
- Photovoltaic Devices : Studies on this compound derivatives reveal applications in photovoltaic devices. For instance, a chemical transformation involving this compound led to the creation of novel compounds with promising optical and electronic properties, which are crucial in the development of photovoltaic materials (Halim et al., 2018).
- Non-Linear Optical Properties : The compound's derivatives have been analyzed for their non-linear optical properties using Density Functional Theory, which is significant in the field of advanced optical materials (Sakthi et al., 2017).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Pyranopyrazole derivatives, including those based on this compound, have been explored as corrosion inhibitors for mild steel in acidic solutions, demonstrating high efficiency and potential for practical applications in material protection (Yadav et al., 2016).
Antimicrobial Activity
- Antibacterial Agents : Derivatives of this compound have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria, showing significant potential as novel antimicrobial agents (Hamid & Shehta, 2018)
Mechanism of Action
Target of Action
6-Methylpyridazine-3-carbonitrile, a derivative of pyridazine, is known to interact with a broad spectrum of targets . Pyridazinone derivatives, including this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
The compound’s mode of action is primarily based on its capacity to inhibit calcium ion influx . This inhibition disrupts the normal function of platelets, leading to a decrease in platelet aggregation .
Biochemical Pathways
The inhibition of calcium ion influx by this compound affects various biochemical pathways. This disruption can lead to a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad spectrum of activity. For instance, its antiplatelet activity results from the inhibition of calcium ion influx, leading to decreased platelet aggregation . Other effects, such as its antimicrobial and anticancer activities, result from its interactions with other targets and pathways .
Safety and Hazards
6-Methylpyridazine-3-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used .
Future Directions
Properties
IUPAC Name |
6-methylpyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-2-3-6(4-7)9-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKWGKPRADLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545721 | |
Record name | 6-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49840-90-6 | |
Record name | 6-Methylpyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylpyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 6-methylpyridazine-3-carbonitrile when treated with the immobilized biocatalyst from Rhodococcus sp.?
A1: The immobilized biocatalyst from Rhodococcus sp. selectively hydrolyzes the nitrile group (-CN) of this compound to its corresponding carboxylic acid. [] This means the final product of the reaction is 6-methylpyridazine-3-carboxylic acid.
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